N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide
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Overview
Description
N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide is a useful research compound. Its molecular formula is C15H24N2O3S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12283498 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structural Determination : Derivatives of nimesulide, which include structurally related compounds to N-{(3S*,4R*)-4-propyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide, have been synthesized and their crystal structures determined using powder X-ray diffraction. The study focused on understanding the intermolecular interactions through Hirshfeld surfaces and fingerprint plots, comparing them with nimesulide polymorphs (Dey et al., 2016).
Molecular Electrostatic Potential Analysis : The same study also conducted a quantitative analysis of the molecular surface electrostatic potential, contributing to a better understanding of the molecular properties of these compounds (Dey et al., 2016).
Chemical Reactions and Catalysis
- Transfer Hydrogenation of Ketones : Research on Cp*Ir(pyridinesulfonamide)Cl Precatalysts, which are chemically related to the compound , explored their use in the base-free transfer hydrogenation of various ketones. This study is significant in understanding the catalytic properties of related sulfonamide compounds (Ruff et al., 2016).
Supramolecular Chemistry
- Molecular and Supramolecular Structures : The molecular and supramolecular structures of derivatives, including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, were analyzed. This study provides insights into the potential of these compounds in forming hydrogen bonds and their utility in supramolecular chemistry (Jacobs et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(3S,4R)-4-propyl-1-(3-thiophen-3-ylpropanoyl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S2/c1-3-4-13-9-17(10-14(13)16-22(2,19)20)15(18)6-5-12-7-8-21-11-12/h7-8,11,13-14,16H,3-6,9-10H2,1-2H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFISKCSTYUIBT-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)CCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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